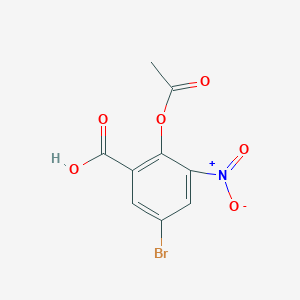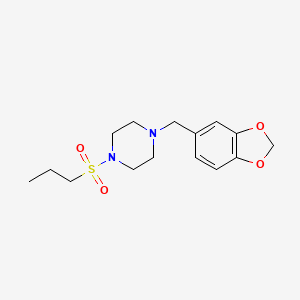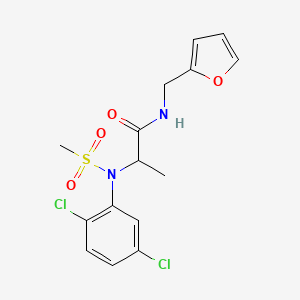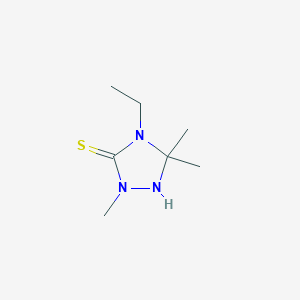![molecular formula C16H15N3OS2 B12487534 4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12487534.png)
4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-isopropylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative. The reaction conditions usually involve refluxing the reaction mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole ring is known to interact with various biological macromolecules, which can result in the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives such as:
- 4-(propan-2-yl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-(propan-2-yl)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring can enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs.
Properties
Molecular Formula |
C16H15N3OS2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-propan-2-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H15N3OS2/c1-10(2)11-5-7-12(8-6-11)14(20)17-16-19-18-15(22-16)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19,20) |
InChI Key |
UKVYBQZHOCNNNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487453.png)
![Ethyl 3-(pentanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487457.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487468.png)

![3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12487482.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B12487486.png)

![ethyl 6-oxo-6-(2-oxo-5-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B12487494.png)

![5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487514.png)

![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide](/img/structure/B12487519.png)
